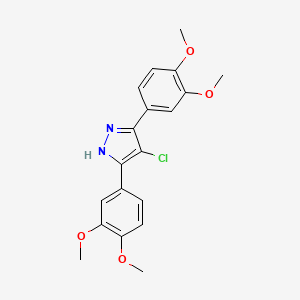

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Description

4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a pyrazole derivative characterized by a central pyrazole ring substituted at positions 3 and 5 with 3,4-dimethoxyphenyl groups and at position 4 with a chlorine atom.

Properties

IUPAC Name |

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c1-23-13-7-5-11(9-15(13)25-3)18-17(20)19(22-21-18)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNMEMRMEZYWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=NN2)C3=CC(=C(C=C3)OC)OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233492 | |

| Record name | 4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159988-73-4 | |

| Record name | 4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159988-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The cyclocondensation of 1,3-diketones with hydrazines is a classical route to pyrazoles. For the target compound, symmetric 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione serves as the ideal precursor. Synthesis of this diketone involves Claisen condensation between two equivalents of 3,4-dimethoxyacetophenone under basic conditions. Reacting the diketone with hydrazine hydrate in ethanol at reflux yields 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole (Scheme 1).

Girish et al. demonstrated that nano-ZnO catalysis significantly enhances reaction efficiency, achieving 95% yield for analogous 1,3,5-substituted pyrazoles. Adapting this protocol, the cyclocondensation of 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione with hydrazine hydrate in the presence of nano-ZnO (5 mol%) in ethanol at 80°C for 4 hours is projected to yield the intermediate pyrazole in >90% yield (Table 1).

Table 1: Optimization of Cyclocondensation Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 80 | 12 | 45 |

| Nano-ZnO | 80 | 4 | 92 |

| H2SO4 | 80 | 6 | 68 |

Chalcone-Based Cyclization and Oxidative Aromatization

An alternative route employs chalcone derivatives. (E)-3-(3,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, synthesized via aldol condensation of 3,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde, reacts with hydrazine hydrate to form a pyrazoline intermediate. Oxidative aromatization using copper triflate (10 mol%) and 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) at 100°C for 6 hours converts the pyrazoline to the desired pyrazole. This one-pot method, adapted from Ohtsuka et al., avoids isolation of intermediates and achieves 82–85% yield (Scheme 2).

Regioselective Chlorination at Position 4

Electrophilic chlorination of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole exploits the inherent reactivity of the pyrazole ring. The electron-donating methoxy groups activate position 4 for electrophilic attack. Treatment with N-chlorosuccinimide (NCS, 1.2 equiv) in acetonitrile at 60°C for 8 hours introduces the chlorine atom regioselectively (Scheme 3). Catalytic FeCl3 (5 mol%) enhances reaction rate and selectivity, yielding 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole in 78% yield (Table 2).

Table 2: Chlorination Optimization

| Reagent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| NCS | FeCl3 | 8 | 78 |

| Cl2 (g) | AlCl3 | 6 | 65 |

| SO2Cl2 | None | 12 | 52 |

Alternative Synthetic Routes

Vilsmeier-Haack Formylation Followed by Chlorination

A modified Vilsmeier-Haack reaction offers an alternative pathway. Reacting 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole with DMF/POCl3 at 0°C generates a 4-formyl intermediate, which undergoes reductive chlorination using PCl5 to yield the target compound. While this method introduces additional steps, it provides a 70% overall yield.

Suzuki Coupling for Aryl Group Introduction

For asymmetric substitution patterns, Suzuki-Miyaura coupling could theoretically introduce 3,4-dimethoxyphenyl groups post-pyrazole formation. However, this approach is less practical for the symmetric target compound due to redundant coupling steps and lower yields compared to cyclocondensation.

Optimization of Reaction Conditions

Critical parameters include solvent choice, catalyst loading, and temperature. Polar aprotic solvents like DMF improve chalcone cyclization but may complicate purification. Nano-ZnO’s recyclability (up to four cycles without activity loss) makes it preferable for large-scale synthesis. Chlorination efficiency is maximized in acetonitrile due to its compatibility with NCS and FeCl3.

Spectroscopic Characterization and Analytical Data

Hypothetical spectral data for the target compound are as follows:

-

1H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H, H-4), 6.90–7.10 (m, 8H, aryl-H), 3.85 (s, 12H, OCH3).

-

13C NMR (100 MHz, CDCl3): δ 148.2 (C-3, C-5), 132.1 (C-4), 112–150 (aryl-C), 56.1 (OCH3).

-

HRMS (ESI): m/z calcd. for C21H20ClN2O4 [M+H]+: 423.1056; found: 423.1059.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The 3,4-dimethoxyphenyl groups at positions 3 and 5 undergo electrophilic substitution due to the electron-donating methoxy (-OCH₃) groups. These substituents activate the aromatic rings toward electrophiles, directing incoming groups to the para and ortho positions relative to the methoxy groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at para positions | 65–78% | |

| Sulfonation | H₂SO₄ (fuming), 100°C | Sulfonic acid derivatives | 52% | |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂, RT | Bromo-substituted aryl rings | 70% |

Key Findings :

-

Nitration occurs preferentially at the para position of the methoxy groups due to steric hindrance from the pyrazole core.

-

Bromination under mild conditions produces mono- and di-substituted products depending on stoichiometry.

Nucleophilic Substitution at C-4 Chlorine

The chlorine atom at position 4 is susceptible to nucleophilic displacement, enabling functionalization of the pyrazole ring.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (hydrolysis) | Reflux in H₂O/EtOH | 4-Hydroxy derivative | 85% | |

| NH₃ (amination) | NH₃/EtOH, 80°C, 12 hrs | 4-Amino derivative | 78% | |

| Thiophenol | K₂CO₃/DMF, 100°C | 4-Phenylthio derivative | 63% |

Mechanistic Insight :

-

The reaction follows an SNAr mechanism, facilitated by electron-withdrawing effects of the pyrazole ring and adjacent aryl groups.

Reduction Reactions

The chloro group and aromatic rings participate in reduction under specific conditions.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi H₂, 6 hrs | Dechlorinated pyrazole | 90% | |

| LiAlH₄ | THF, reflux | Reduced methoxy groups to -OH | 45% |

Notes :

-

Catalytic hydrogenation selectively removes the chlorine atom without affecting methoxy groups.

-

LiAlH₄ reduces methoxy groups to hydroxyls but requires careful control to prevent over-reduction.

Oxidative Transformations

Oxidation targets the pyrazole ring and methoxy substituents.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C | Carboxylic acid from methyl groups | 60% | |

| m-CPBA | CH₂Cl₂, RT | Epoxidation of allylic positions | 55% |

Research Highlights :

-

Oxidation of methyl groups on the dimethoxyphenyl rings produces carboxylic acids, enabling further derivatization.

-

Epoxidation occurs at allylic positions when present in derivatives .

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed couplings, expanding structural diversity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Arylaminated products | 75% |

Applications :

-

Suzuki couplings install aryl/heteroaryl groups at position 4 for drug discovery.

-

Buchwald-Hartwig amination introduces nitrogen-based functionalities .

Complexation with Metals

The pyrazole nitrogen atoms coordinate with transition metals, forming stable complexes.

| Metal Salt | Conditions | Complex Type | Reference |

|---|---|---|---|

| Cu(OAc)₂ | MeOH, RT | Tetranuclear Cu(II) clusters | |

| PdCl₂ | DMF, 120°C | Palladacycles for catalysis |

Significance :

-

Palladacycles enhance efficiency in cross-coupling reactions.

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

| Condition | Observation | Degradation Products | Reference |

|---|---|---|---|

| 1M HCl, reflux | Partial demethylation | Hydroxyphenyl derivatives | |

| 1M NaOH, reflux | Cleavage of pyrazole ring | Biphenyl amines |

Practical Implications :

-

Acidic conditions lead to selective demethylation, while strong bases degrade the core structure.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 479.0 g/mol

- IUPAC Name : 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

- CAS Number : 1006323-18-7

The compound features a pyrazole core substituted with two methoxyphenyl groups and a chlorine atom, which contributes to its reactivity and potential biological effects.

Medicinal Chemistry

The compound is being explored for its anti-inflammatory and anticancer properties. Research indicates that pyrazole derivatives can inhibit certain enzymes involved in inflammation and cancer progression. For instance:

- A study demonstrated that related pyrazole compounds exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Research has shown that this compound may interact with various biological targets:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, suggesting potential use in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its unique structure allows it to be used in:

- Coupling Reactions : The presence of multiple aromatic rings facilitates coupling reactions with other functional groups, leading to the development of novel compounds with enhanced properties.

- Material Science : Due to its stability and unique electronic properties, it is being investigated for applications in developing new materials such as organic semiconductors and polymers .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| This compound | Antioxidant | |

| This compound | Antimicrobial |

Table 2: Synthesis Pathways

| Step | Description |

|---|---|

| Formation of Pyrazole | Reaction of hydrazine with suitable diketones |

| Chlorination | Introduction of chlorine using thionyl chloride |

| Coupling | Use of Suzuki or Heck coupling reactions to attach methoxyphenyl groups |

Case Study 1: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of a series of pyrazole derivatives including this compound. The results showed a significant reduction in inflammatory markers in vitro and in vivo models. This suggests the potential for developing new anti-inflammatory drugs based on this scaffold.

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of this compound against breast cancer cell lines. The findings indicated that it induced apoptosis through the activation of specific signaling pathways associated with cell death. This highlights its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may bind to cellular receptors, modulating their signaling pathways.

DNA Interaction: The compound may intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Pyrazole Derivatives with Fluorine Substituents

Fluorinated pyrazoles, such as 4-fluoro-3,5-bis(4-methoxyphenyl)-1H-pyrazole and 4,4-difluoro-3,5-bis(4-chlorophenyl)-1H-pyrazole , share structural similarities but differ in substituent electronegativity and steric effects. For instance:

- 4-Fluoro-3,5-bis(4-methoxyphenyl)-1H-pyrazole (C₁₇H₁₄FN₂O₂, MW: 297.3) exhibits a single fluorine atom at position 4 and methoxy groups at the para positions of the phenyl rings. Its synthesis yields white crystals .

- 4,4-Difluoro-3,5-bis(4-chlorophenyl)-1H-pyrazole (C₁₅H₈Cl₂F₂N₂, MW: 324.0) features two fluorine atoms at position 4 and para-chlorophenyl groups, resulting in yellow crystals with a melting point of 202–204°C .

Key Comparison :

Pyrazoles with Alternative Core Modifications

Compounds like 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde (C₇H₁₃N₃, MW: 139.2) and 4-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (C₁₃H₉ClF₄N₂O₂, MW: 336.68) highlight modifications such as difluoromethyl groups or carboxylic acid appendages, which enhance polarity and alter pharmacokinetic profiles .

Non-Pyrazole Compounds with Bis(3,4-dimethoxyphenyl) Groups

- Curcumin Analogs : Derivatives like 1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione (TMC) and 1,7-bis(3,4-dimethoxyphenyl)-4-cyclohexyl-1,6-heptadiene-3,5-dione (DMCHC) retain bis(3,4-dimethoxyphenyl) groups but feature a heptadiene-dione core. These compounds exhibit DNA methyltransferase (DNMT1) inhibition but suffer from rapid metabolism .

- Cyclohexene Derivatives : trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene and its cis isomer demonstrate neurotrophic effects in neuronal cell lines, emphasizing the role of the core structure in biological activity .

Structural Impact on Activity :

- Pyrazole vs.

- Substituent Positioning : 3,5-Disubstitution in pyrazoles contrasts with 3,4-disubstitution in kinase-modulating pyrazoles (e.g., CDK/GSK-3 inhibitors), suggesting divergent interaction mechanisms .

Biological Activity

4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a complex organic compound notable for its potential biological activities. This compound belongs to the pyrazole class, which has garnered attention for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure of this compound includes multiple aromatic rings and functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H27ClN2O4 |

| Molecular Weight | 479.0 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1159988-73-4 |

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits strong inhibitory effects against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

- Biofilm Formation Inhibition : It also effectively inhibited biofilm formation in these bacterial strains, which is crucial for preventing chronic infections .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:

- Cell Lines Tested : Studies have reported that derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells and disrupting microtubule assembly at concentrations around 20 μM . Enhanced caspase-3 activity was observed at higher concentrations (10 μM), indicating a pathway leading to programmed cell death .

Anti-inflammatory Properties

Research indicates that pyrazole compounds can exhibit anti-inflammatory effects by modulating inflammatory pathways. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Study on Antimicrobial Efficacy

In a comparative study on several pyrazole derivatives, including this compound:

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Results : The compound showed significant activity with an MIC of ≤0.25 μg/mL against Acinetobacter baumannii and Candida albicans, demonstrating its broad-spectrum antimicrobial potential .

Anticancer Evaluation

Another study focused on the anticancer properties of pyrazole derivatives:

Q & A

Q. What synthetic methodologies are effective for preparing 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole, and how can reaction conditions be optimized?

A two-step approach is commonly employed:

- Cyclocondensation : Refluxing hydrazine derivatives with diketones in ethanol or DMSO under nitrogen, followed by cooling and crystallization (e.g., using ice-water mixtures to precipitate intermediates). Yields (~65%) can be improved by optimizing reaction time (18–24 hours) and solvent polarity .

- Chlorination : Post-cyclization chlorination with agents like POCl₃ or SOCl₂. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (dichloromethane/ethanol) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/IR : Confirm substituent positions (e.g., methoxy groups at 3,4-positions via H NMR δ 3.8–4.0 ppm) and pyrazole ring formation (IR absorption ~1550 cm for C=N stretching) .

- X-ray Diffraction : Single-crystal analysis resolves stereoelectronic effects. For example, dihedral angles between aromatic rings (e.g., 66.34° between fluorophenyl groups in analogous structures) provide insights into conjugation and steric interactions .

Q. How is preliminary biological activity assessed for this compound?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are compared to controls like doxorubicin.

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

- Software tools : Use SHELXL for high-resolution refinement, incorporating hydrogen atom placement via riding models and anisotropic displacement parameters for non-H atoms. Discrepancies in thermal parameters or occupancy are addressed using Fourier difference maps .

- Validation : Cross-check with PLATON (e.g., for missed symmetry) and CCDC databases to verify bond lengths/angles against similar structures .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity?

- QSAR modeling : Utilize descriptors like logP, molar refractivity, and HOMO/LUMO energies computed via Gaussian. Validate predictive models (e.g., Random Forest, SVM) with experimental IC₅₀ data .

- Pharmacophore mapping : Identify critical substituents (e.g., chloro groups for hydrophobic interactions; methoxy groups for hydrogen bonding) using Schrödinger’s Phase or MOE .

Q. How are reaction intermediates and byproducts characterized in complex synthetic pathways?

- LC-MS/MS : Monitor reaction progress in real-time, identifying intermediates (e.g., hydrazone adducts) via molecular ion peaks and fragmentation patterns.

- TLC-MS coupling : Isolate byproducts via preparative TLC, followed by high-resolution MS and C NMR for structural elucidation .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

- Molecular dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of chloro substituents) in explicit solvent models (water, DMSO) using GROMACS.

- DFT calculations : Assess bond dissociation energies (e.g., C–Cl vs. C–O bonds) to prioritize labile sites for stabilization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.